molecular formula C29H35N3O B14204263 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one CAS No. 823216-40-6

1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one

Cat. No.: B14204263
CAS No.: 823216-40-6
M. Wt: 441.6 g/mol
InChI Key: BKDXSEFECWYEKF-UHFFFAOYSA-N
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Description

1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one is a complex organic compound that features a quinoline moiety, a piperazine ring, and an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Ethenylation: The quinoline derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.

    Piperazine Coupling: The ethenylated quinoline is reacted with a piperazine derivative under basic conditions to form the piperazine ring.

    Octanone Addition: Finally, the piperazine derivative is coupled with an octanone chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one involves its interaction with various molecular targets:

Properties

CAS No.

823216-40-6

Molecular Formula

C29H35N3O

Molecular Weight

441.6 g/mol

IUPAC Name

1-[4-[4-(2-quinolin-4-ylethenyl)phenyl]piperazin-1-yl]octan-1-one

InChI

InChI=1S/C29H35N3O/c1-2-3-4-5-6-11-29(33)32-22-20-31(21-23-32)26-16-13-24(14-17-26)12-15-25-18-19-30-28-10-8-7-9-27(25)28/h7-10,12-19H,2-6,11,20-23H2,1H3

InChI Key

BKDXSEFECWYEKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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